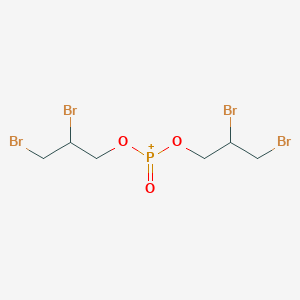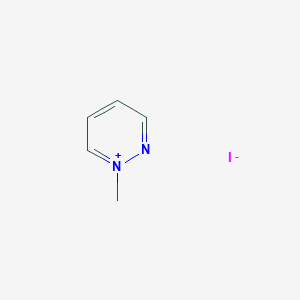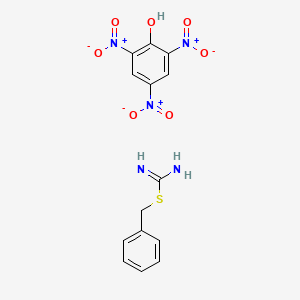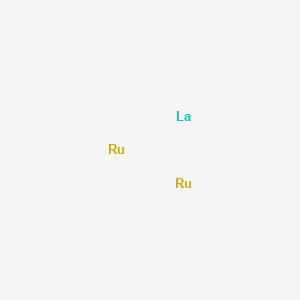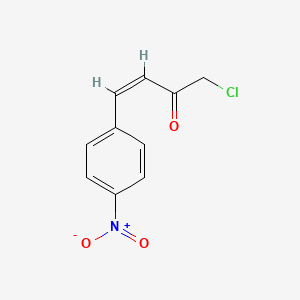
4-Oxooctadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxooctadec-2-enoic acid is a bioactive fatty acid with a unique γ-oxocrotonate partial structure. This compound is part of a group of unusual fatty acids isolated from the basidiomycete Hygrophorus eburneus . It has demonstrated bactericidal and fungicidal activity, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Oxooctadec-2-enoic acid can be synthesized through aldol condensation reactions. For example, the microwave-assisted synthesis of 4-oxo-2-butenoic acids involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxooctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenyl hydrazine, and tolylhydrazine . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include pyrazoline derivatives, which have shown antifungal and antibacterial activities .
Wissenschaftliche Forschungsanwendungen
4-Oxooctadec-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Biology: Its bactericidal and fungicidal properties make it useful in studying microbial inhibition.
Industry: Used in the synthesis of pyrazoline derivatives, which have industrial applications due to their antimicrobial properties
Wirkmechanismus
The mechanism of action of 4-Oxooctadec-2-enoic acid involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The γ-oxocrotonate partial structure is crucial for its bioactivity, allowing it to target specific pathways in microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxooctadeca-2,9,17-trienoic acid
- 4-Oxooctadeca-2,11,17-trienoic acid
- 4-Oxohexadeca-2,15-dienoic acid
- 4-Oxooctadeca-2,17-dienoic acid
- 4-Oxooctadeca-2,9-dienoic acid
- 4-Oxooctadeca-2,11-dienoic acid
- 4-Oxohexadec-2-enoic acid
Uniqueness
4-Oxooctadec-2-enoic acid is unique due to its specific γ-oxocrotonate partial structure, which imparts significant bactericidal and fungicidal properties. This makes it particularly valuable in applications requiring antimicrobial activity.
Eigenschaften
CAS-Nummer |
21436-59-9 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-oxooctadec-2-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h15-16H,2-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
DOCHQQOWHPNKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
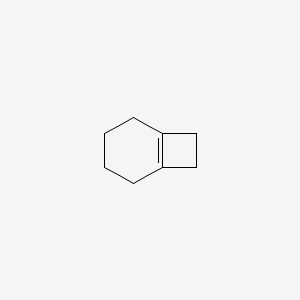
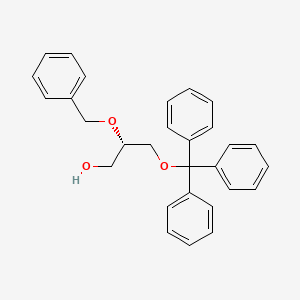
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

